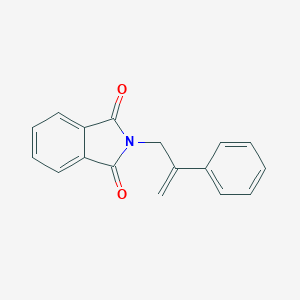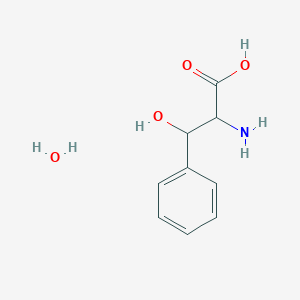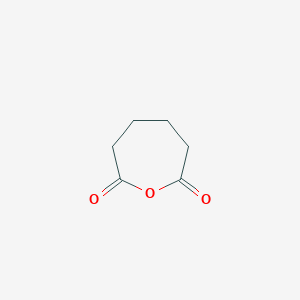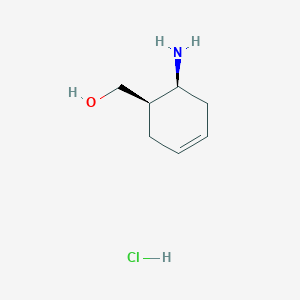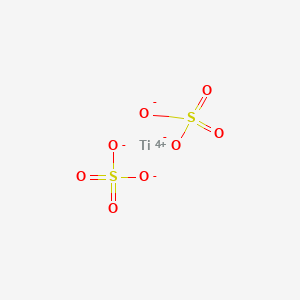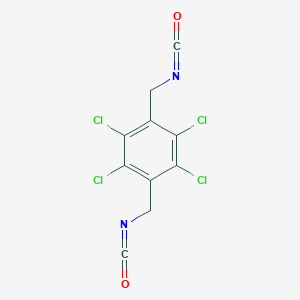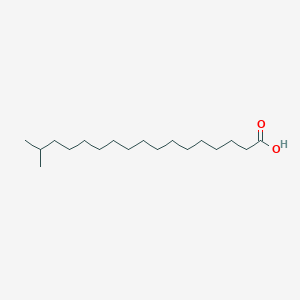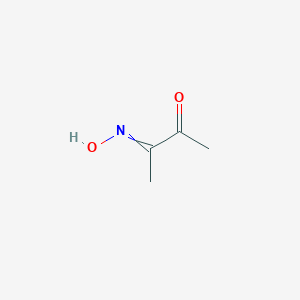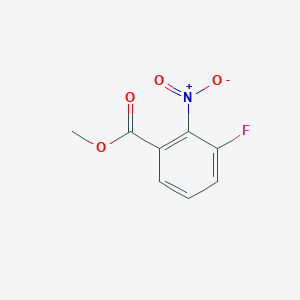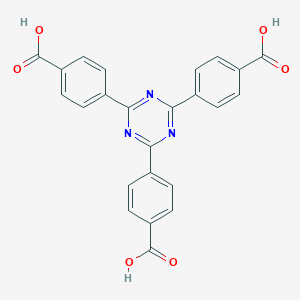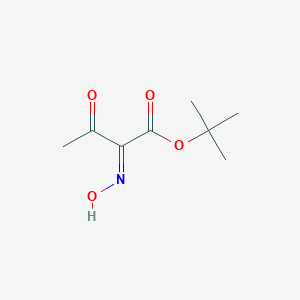
tert-butyl (2E)-2-hydroxyimino-3-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (2E)-2-hydroxyimino-3-oxobutanoate, also known as t-Bu HOBt, is a chemical compound that belongs to the family of hydroxyimino esters. It is a white crystalline solid that is soluble in water, methanol, and acetonitrile. Tert-butyl (2E)-2-hydroxyimino-3-oxobutanoate is widely used in organic chemistry as a coupling reagent in peptide synthesis and other chemical reactions. We will also list future directions for research on this compound.
Wirkmechanismus
The mechanism of action of tert-butyl (2E)-2-hydroxyimino-3-oxobutanoate HOBt in peptide synthesis involves the activation of carboxyl groups in amino acids. T-Bu HOBt reacts with the carboxyl group to form an active ester intermediate, which then reacts with the amino group of another amino acid to form a peptide bond. The use of tert-butyl (2E)-2-hydroxyimino-3-oxobutanoate HOBt improves the efficiency and selectivity of the reaction by reducing the formation of side products.
Biochemische Und Physiologische Effekte
Tert-butyl (2E)-2-hydroxyimino-3-oxobutanoate does not have any known biochemical or physiological effects on living organisms. It is a synthetic compound that is used in chemical reactions and does not interact with biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl (2E)-2-hydroxyimino-3-oxobutanoate has several advantages for lab experiments. It is a stable and easy-to-handle compound that is soluble in water and organic solvents. It is also a highly efficient coupling reagent in peptide synthesis, leading to high yields and selectivity of the reaction. However, tert-butyl (2E)-2-hydroxyimino-3-oxobutanoate HOBt has some limitations for lab experiments. It is a toxic and irritant substance that requires careful handling and disposal. It is also relatively expensive compared to other coupling reagents, which may limit its use in large-scale peptide synthesis.
Zukünftige Richtungen
There are several future directions for research on tert-butyl (2E)-2-hydroxyimino-3-oxobutanoate. One area of research could focus on the development of new coupling reagents that are more efficient and selective than tert-butyl (2E)-2-hydroxyimino-3-oxobutanoate HOBt. Another area of research could investigate the use of tert-butyl (2E)-2-hydroxyimino-3-oxobutanoate HOBt in the synthesis of other organic compounds, such as esters and amides. Additionally, research could focus on the optimization of the synthesis method for tert-butyl (2E)-2-hydroxyimino-3-oxobutanoate HOBt to improve its yield and reduce its cost. Overall, further research on tert-butyl (2E)-2-hydroxyimino-3-oxobutanoate HOBt could lead to the development of new and improved chemical reactions for the synthesis of important organic compounds.
In conclusion, tert-butyl (2E)-2-hydroxyimino-3-oxobutanoate is a widely used coupling reagent in peptide synthesis and other chemical reactions. It is a stable and efficient compound that has several advantages for lab experiments. However, it also has some limitations and requires careful handling and disposal. Future research on tert-butyl (2E)-2-hydroxyimino-3-oxobutanoate HOBt could lead to the development of new and improved chemical reactions for the synthesis of important organic compounds.
Synthesemethoden
The synthesis of tert-butyl (2E)-2-hydroxyimino-3-oxobutanoate involves the reaction of tert-butyl N-hydroxyiminoacetate with ethyl chloroformate in the presence of a base such as triethylamine. The reaction produces tert-butyl (2E)-2-hydroxyimino-3-oxobutanoate HOBt as a white crystalline solid in high yield. The synthesis method is simple and efficient, making tert-butyl (2E)-2-hydroxyimino-3-oxobutanoate HOBt a popular coupling reagent in peptide synthesis.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (2E)-2-hydroxyimino-3-oxobutanoate is widely used in scientific research as a coupling reagent in peptide synthesis. Peptides are essential molecules in biological systems, and their synthesis is crucial for the development of new drugs and therapies. T-Bu HOBt is used in peptide synthesis to improve the efficiency and selectivity of the reaction. It is also used in the synthesis of other organic compounds, such as esters and amides.
Eigenschaften
CAS-Nummer |
1312786-80-3 |
|---|---|
Produktname |
tert-butyl (2E)-2-hydroxyimino-3-oxobutanoate |
Molekularformel |
C8H13NO4 |
Molekulargewicht |
187.19 g/mol |
IUPAC-Name |
tert-butyl (E)-3-hydroxy-2-nitrosobut-2-enoate |
InChI |
InChI=1S/C8H13NO4/c1-5(10)6(9-12)7(11)13-8(2,3)4/h10H,1-4H3/b6-5+ |
InChI-Schlüssel |
ALOFLJUGJDMERX-RMKNXTFCSA-N |
Isomerische SMILES |
CC(=O)/C(=N\O)/C(=O)OC(C)(C)C |
SMILES |
CC(=C(C(=O)OC(C)(C)C)N=O)O |
Kanonische SMILES |
CC(=O)C(=NO)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



